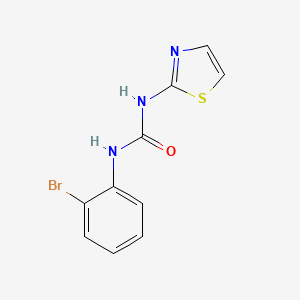

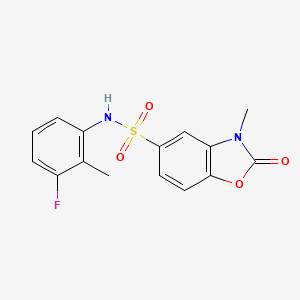

![molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is a derivative of thiazolidinone . Thiazolidinone derivatives are heterocyclic bioactive compounds . They have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been shown to undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be studied for its efficacy against various bacterial and fungal strains. Adjusting the substituents on the thiazole moiety may enhance these properties, potentially leading to the development of new antimicrobial agents .

Anticancer Potential

Thiazoles are known to exhibit anticancer activity. Research into Oprea1_466070 could focus on its ability to inhibit cell proliferation in different cancer cell lines. Synthesizing analogs with varying substituents could help identify more potent anticancer agents .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseasesOprea1_466070 could be analyzed for its COX inhibition potential, which is a key mechanism in reducing inflammation .

Antidiabetic Applications

Thiazole derivatives have shown promise in the treatment of diabetes. The compound’s potential to act as an insulin sensitizer or to inhibit enzymes relevant to diabetes could be an area of significant research interest .

Neuroprotective Effects

Some thiazole derivatives have been found to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Investigating Oprea1_466070 for its ability to protect neuronal cells could lead to the development of new therapies .

Material Science Applications

Beyond biomedical applications, thiazole derivatives can be used in material science. The electronic properties of Oprea1_466070 could be explored for use in sensors, liquid crystals, or as photovoltaic materials .

Agricultural Chemicals

Thiazoles also play a role in agriculture, acting as precursors or active components in herbicides, fungicides, and insecticides. Research could be directed towards the synthesis of agrochemicals derived from Oprea1_466070 .

Photographic Sensitizers

The compound’s structural features might be utilized in the development of photographic sensitizers. Its interaction with light and potential use in imaging technologies could be a novel area of application .

作用机制

While the specific mechanism of action for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is not mentioned in the sources, thiazole derivatives have been shown to possess various important biological activities such as antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antihyperglycemic, antihistaminic, antioxidant, anti-inflammatory, analgesic, diuretic, etc .

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPHMZCLHQBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

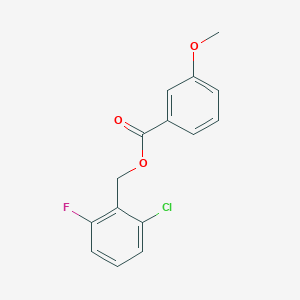

![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)

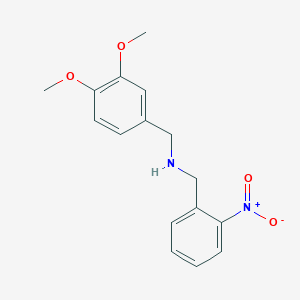

![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)

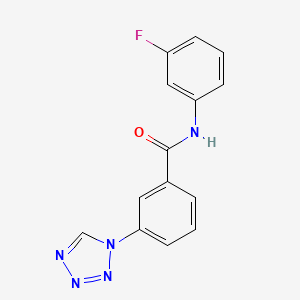

![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)

![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)

![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)